molecular formula C12H14N6O2S B2971127 Ethyl 3-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1-methyl-1H-pyrazole-5-carboxylate CAS No. 1006326-48-2

Ethyl 3-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B2971127
CAS No.: 1006326-48-2
M. Wt: 306.34
InChI Key: MTXDMPIJYVESSN-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₂H₁₄N₆O₂S
Molecular Weight: 306.34 g/mol
Structural Features:

  • A fused heterocyclic system comprising a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core linked to a 1-methylpyrazole ring via a carboxylate ester group.
  • Substituents: 3-ethyl on the triazole ring and 1-methyl on the pyrazole ring.
    Key Properties:
  • Hydrogen Bond Acceptors: 7 (due to N and O atoms) .
  • Topological Polar Surface Area (TPSA): 115 Ų, indicating moderate polarity .
  • Lipophilicity: Enhanced by the ethyl and methyl groups, favoring membrane permeability.

Properties

IUPAC Name

ethyl 5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O2S/c1-4-9-13-14-12-18(9)16-10(21-12)7-6-8(17(3)15-7)11(19)20-5-2/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXDMPIJYVESSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=NN(C(=C3)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1-methyl-1H-pyrazole-5-carboxylate is a compound that falls under the category of heterocyclic compounds known for their diverse biological activities. This article explores the pharmacological properties of this compound based on current research findings.

Overview of the Compound

The molecular formula of this compound is C13H15N5SC_{13}H_{15}N_{5}S with a molecular weight of approximately 269.33 g/mol. It incorporates both triazole and thiadiazole moieties, which are known to confer various biological activities.

Antimicrobial Activity

Research indicates that compounds containing [1,2,4]thiadiazole and triazole rings exhibit significant antimicrobial properties. A study highlighted that derivatives of these compounds demonstrated effective antibacterial and antifungal activities against various pathogens. For instance, several synthesized derivatives showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Analgesic and Anti-inflammatory Properties

The analgesic effects of similar triazolo-thiadiazole derivatives have been documented in various animal models. In tests involving acetic acid-induced writhing and formalin-induced pain models, these compounds exhibited substantial antinociceptive activity. The mechanism appears to involve inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response .

Anticancer Potential

This compound has shown promising anticancer activity in preliminary studies. Derivatives in this class have been tested against various cancer cell lines with IC50 values ranging from 1.1 to 18.8 µM. The cytotoxicity is attributed to the ability of these compounds to induce apoptosis in cancer cells .

Antioxidant Activity

The antioxidant properties of triazole derivatives have also been explored. Studies suggest that these compounds can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative stress . This activity may contribute to their overall therapeutic potential in managing oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural features. Modifications to the thiadiazole and triazole rings can enhance or diminish activity. For example:

Modification Effect on Activity
Substitution on the thiadiazole ringIncreases antimicrobial potency
Variation in the alkyl groupAffects analgesic efficacy
Alteration of the pyrazole moietyEnhances anticancer activity

Case Studies

Several case studies have illustrated the effectiveness of similar compounds:

  • Case Study on Antimicrobial Activity : A series of [1,2,4]thiadiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications led to enhanced antibacterial activity compared to standard treatments .
  • Case Study on Anticancer Effects : In vitro studies on a range of cancer cell lines demonstrated that specific derivatives exhibited significant cytotoxicity with IC50 values lower than established chemotherapeutics .

Comparison with Similar Compounds

Structural Analogues of Triazolo-Thiadiazole Derivatives

Compound A : 3-(4-Methoxybenzyl)-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • Molecular Formula : C₁₈H₂₀N₆OS
  • Substituents : 4-Methoxybenzyl and isobutyl groups.
  • Key Differences: Larger molecular weight (368.46 g/mol) due to the methoxybenzyl substituent. Biological Activity: Anticipated antifungal activity via interaction with lanosterol demethylase, similar to triazolo-thiadiazoles in .
Compound B : 3-Ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole
  • Substituents : Ibuprofen-like arylalkyl chain.
  • Crystal Packing: Stabilized by C–H⋯π interactions and hydrogen bonds, unlike the target compound’s simpler substituents . Activity: Broad-spectrum antimicrobial properties due to structural resemblance to thiosemicarbazides .

Pyrazole-Containing Triazolo-Thiadiazoles

Compound C : 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles
  • Synthetic Route : Condensation of pyrazole-carboxylates with aromatic acids in POCl₃ .
  • Key Differences :
    • Substituent Effects : 4-Methoxyphenyl groups increase polarity (TPSA ~120–130 Ų), reducing bioavailability compared to the target compound’s alkyl groups.
    • Docking Studies : Strong binding to 14α-demethylase (antifungal target), suggesting the target compound’s ethyl group may optimize hydrophobic interactions .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight 306.34 368.46 314.40 ~350–400
Hydrogen Bond Acceptors 7 8 6 9–10
TPSA (Ų) 115 ~125 ~100 ~130
LogP (Estimated) 2.1–2.5 3.0–3.5 2.8–3.2 1.8–2.3
  • Solubility : The target compound’s lower TPSA and moderate LogP suggest better aqueous solubility than Compound C but lower than Compound B .
  • Metabolic Stability : Methyl and ethyl groups may reduce oxidative metabolism compared to aryl-containing analogues .

Q & A

Q. What are the key synthetic steps and characterization methods for this compound?

The synthesis involves a multi-step protocol:

Initial condensation : Diethyl oxalate reacts with 1-(4-methoxyphenyl)ethan-1-one in toluene with sodium hydride to form a β-keto ester intermediate.

Pyrazole formation : Cyclization with hydrazine hydrate yields ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate.

Triazolo-thiadiazole core assembly : Reaction of 4-amino-5-(pyrazol-3-yl)-1,2,4-triazole-3-thiol with carboxylic acids in phosphorus oxychloride completes the heterocyclic system.
Characterization : 1H NMR (proton environments), IR (functional groups), elemental analysis (composition), and HPLC (purity >95%) are critical. For example, IR spectra confirm C=O (1700–1720 cm⁻¹) and C-S (640–680 cm⁻¹) bonds .

Q. What biological targets are hypothesized for this compound?

Structural analogs suggest activity against fungal 14-α-demethylase lanosterol (CYP51, PDB: 3LD6) , a cytochrome P450 enzyme critical in ergosterol biosynthesis. Molecular docking (e.g., AutoDock Vina) predicts binding affinities (docking scores ≤−8.0 kcal/mol) to the heme-active site, aligning with antifungal mechanisms. Comparative analysis with fluconazole (known CYP51 inhibitor) validates target relevance .

Q. How is purity ensured during synthesis?

  • HPLC : Retention time consistency (e.g., C18 column, acetonitrile/water gradient).
  • Melting point analysis : Sharp ranges (e.g., 210–212°C) indicate homogeneity.
  • TLC monitoring : Single spots at each synthetic step (e.g., silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields?

  • Temperature control : Reflux in POCl3 (80–90°C) minimizes side reactions.
  • Microwave-assisted synthesis : Reduces cyclization time (e.g., 15 minutes at 150W vs. 6 hours conventionally) with comparable yields (~75–80%) .
  • Stoichiometry : A 1:1.2 molar ratio of triazole-thiol to carboxylic acid improves conversion.

Q. How to resolve discrepancies between computational predictions and experimental bioactivity?

  • Orthogonal assays : Validate docking results with enzyme inhibition assays (e.g., CYP51 microsomal activity) and cell-based viability tests (e.g., MIC against Candida albicans).
  • SAR analysis : Introduce substituents (e.g., methyl, halogens) at the pyrazole or triazolo-thiadiazole moieties to correlate structural changes with activity shifts .

Q. What advanced computational strategies enhance SAR understanding?

  • Ensemble docking : Test compound binding across multiple CYP51 conformations (e.g., open/closed states from MD simulations).
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors near the heme iron) using tools like Schrödinger’s Phase.
  • Free-energy calculations : MM-GBSA scoring refines affinity predictions (ΔG ≤−40 kcal/mol correlates with potent inhibition) .

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